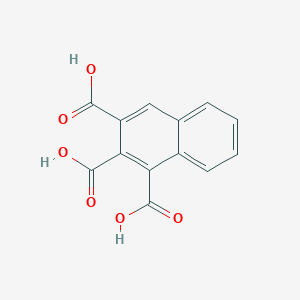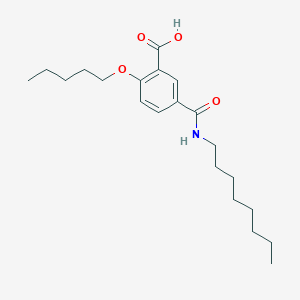![molecular formula C18H20N2O3 B14392132 N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea CAS No. 87475-99-8](/img/structure/B14392132.png)
N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a urea moiety linked to a phenyl group substituted with a 4-methylphenyl and an oxoethoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of N,N-dimethylurea with 3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled, and advanced purification techniques like recrystallization or chromatography are employed to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea: Characterized by its unique structure and specific functional groups.
N,N’-Dimethyl-N,N’-diphenylurea: Similar in structure but with different substituents on the phenyl ring.
N,N’-Bis(3-methylphenyl)urea: Another urea derivative with different substituents on the phenyl ring.
Uniqueness
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea is unique due to the presence of the 4-methylphenyl and oxoethoxy groups, which impart specific chemical properties and reactivity. These functional groups differentiate it from other similar compounds and contribute to its distinct applications and mechanism of action.
Properties
CAS No. |
87475-99-8 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,1-dimethyl-3-[3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl]urea |
InChI |
InChI=1S/C18H20N2O3/c1-13-7-9-14(10-8-13)17(21)12-23-16-6-4-5-15(11-16)19-18(22)20(2)3/h4-11H,12H2,1-3H3,(H,19,22) |
InChI Key |
DAFZJHBOCWGBID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)NC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


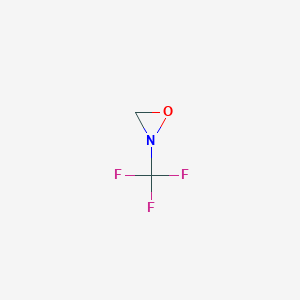
![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)
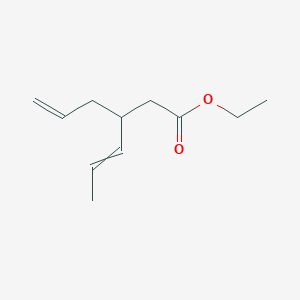
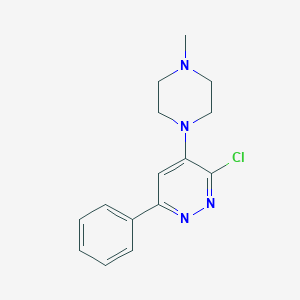
![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)
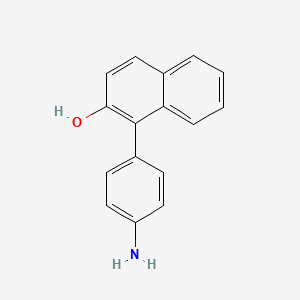
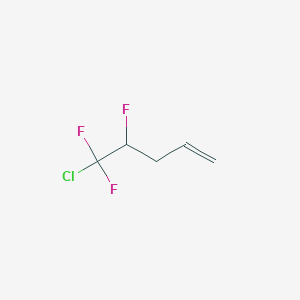
![N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14392099.png)
![(1R,6R)-3-(Naphthalen-2-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14392112.png)
